molecular formula C68H96N14O26 B150711 Hirudin (53-64) CAS No. 135546-61-1

Hirudin (53-64)

Cat. No. B150711
M. Wt: 1525.6 g/mol
InChI Key: VLFYEJLWSPRLPB-NETUVYTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirudin (53-64) is a peptide that is extracted from the salivary glands of medicinal leeches. It has been widely studied for its anticoagulant properties and has been used in various scientific research applications.

Mechanism Of Action

Hirudin (Hirudin (53-64)) is a direct thrombin inhibitor. It binds to the active site of thrombin and prevents it from cleaving fibrinogen into fibrin, which is necessary for blood clot formation. This leads to a decrease in thrombin activity and a reduction in clot formation.

Biochemical And Physiological Effects

Hirudin (Hirudin (53-64)) has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation and adhesion, which can reduce the risk of thrombosis. Additionally, hirudin (Hirudin (53-64)) has been shown to have anti-inflammatory effects, which can reduce tissue damage and promote healing.

Advantages And Limitations For Lab Experiments

One advantage of using hirudin (Hirudin (53-64)) in lab experiments is its specificity for thrombin. This allows for precise control over the coagulation cascade and reduces the risk of off-target effects. Additionally, hirudin (Hirudin (53-64)) has a long half-life, which allows for sustained anticoagulant effects. However, one limitation of using hirudin (Hirudin (53-64)) is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of hirudin (Hirudin (53-64)). One area of research is the development of new direct thrombin inhibitors with improved pharmacokinetic properties. Another area of research is the study of the interactions between hirudin (Hirudin (53-64)) and other anticoagulants, such as heparin. Additionally, hirudin (Hirudin (53-64)) has potential applications in the treatment of cardiovascular diseases and as a therapeutic agent for other conditions, such as inflammation and cancer.
Conclusion
In conclusion, hirudin (Hirudin (53-64)) is a peptide with potent anticoagulant properties that has been widely studied in scientific research. Its specificity for thrombin and long half-life make it a valuable tool for studying the coagulation cascade and platelet function. While its high cost can limit its use in large-scale experiments, there are several future directions for the study of hirudin (Hirudin (53-64)) that have the potential to lead to new therapeutic agents and treatments for a variety of conditions.

Synthesis Methods

Hirudin (Hirudin (53-64)) is synthesized through solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a solid support. The peptide is then cleaved from the solid support and deprotected to yield the final product. This method has been optimized to produce high yields of pure hirudin (Hirudin (53-64)) with minimal impurities.

Scientific Research Applications

Hirudin (Hirudin (53-64)) has been widely used in scientific research for its anticoagulant properties. It has been used to study the coagulation cascade and the role of thrombin in blood clotting. Hirudin (Hirudin (53-64)) has also been used in studies of platelet function and the interactions between platelets and the coagulation system. Additionally, hirudin (Hirudin (53-64)) has been used in studies of cardiovascular diseases, such as myocardial infarction and stroke.

properties

CAS RN

135546-61-1

Product Name

Hirudin (53-64)

Molecular Formula

C68H96N14O26

Molecular Weight

1525.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C68H96N14O26/c1-6-34(4)56(81-61(100)43(21-25-54(92)93)75-58(97)40(18-22-51(86)87)76-63(102)45(28-36-11-8-7-9-12-36)80-65(104)47(31-55(94)95)73-50(85)32-71-57(96)39(69)30-49(70)84)67(106)82-26-10-13-48(82)66(105)77-42(20-24-53(90)91)59(98)74-41(19-23-52(88)89)60(99)79-46(29-37-14-16-38(83)17-15-37)64(103)78-44(27-33(2)3)62(101)72-35(5)68(107)108/h7-9,11-12,14-17,33-35,39-48,56,83H,6,10,13,18-32,69H2,1-5H3,(H2,70,84)(H,71,96)(H,72,101)(H,73,85)(H,74,98)(H,75,97)(H,76,102)(H,77,105)(H,78,103)(H,79,99)(H,80,104)(H,81,100)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,107,108)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,56-/m0/s1

InChI Key

VLFYEJLWSPRLPB-NETUVYTNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N

Other CAS RN

135546-61-1

sequence

NGDFEEIPEEYLA

synonyms

hirudin (53-64)
hirudin 53-64
hirudin53-64

Origin of Product

United States

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